The presence of the trifluoromethyl group (CF3) can be a desirable feature in drug molecules. Research efforts explore using precursors containing this group to synthesize more complex molecules (). 3-(Trifluoromethyl)azetidine might be a potential intermediate for such purposes.
Azetidines are four-membered ring structures with interesting chemical properties. Studies investigate their use as scaffolds for building more complex molecules with various functionalities (). 3-(Trifluoromethyl)azetidine could potentially serve as a building block in such explorations.
Due to the presence of the CF3 group, 3-(Trifluoromethyl)azetidine might be a useful reference compound in studies investigating the reactivity or properties of similar molecules.
3-(Trifluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle characterized by the presence of a trifluoromethyl group at the 3-position of the azetidine ring. This compound exhibits unique properties due to the electronegative trifluoromethyl group, which can significantly influence its chemical behavior and biological activity. Azetidines are known for their strain and reactivity, making them valuable in synthetic chemistry and pharmaceuticals.
3-(Trifluoromethyl)azetidine and its derivatives have shown potential biological activities, including:
Several methods exist for synthesizing 3-(trifluoromethyl)azetidine:
3-(Trifluoromethyl)azetidine has several notable applications:
Interaction studies involving 3-(trifluoromethyl)azetidine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential mechanisms of action in biological systems and its utility in synthetic pathways. For example:
Several compounds share structural similarities with 3-(trifluoromethyl)azetidine. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Azetidinone | Contains a carbonyl group at position 2 | Exhibits different reactivity due to carbonyl |
| 3-Methylazetidine | Methyl group at position 3 | Alters steric hindrance and electronic properties |
| 1-Azetidinylacetate | Acetic acid derivative at position 1 | Useful as a building block for larger molecules |
Uniqueness of 3-(Trifluoromethyl)azetidine:
The trifluoromethyl substituent significantly enhances the compound's electrophilicity and stability compared to other azetidines. This unique feature allows for distinct reactivity patterns and biological interactions that set it apart from its analogs.
The most established methodology for accessing 3-(trifluoromethyl)azetidines employs 4-(trifluoromethyl)-β-lactam building blocks as precursors. This approach utilizes the well-known Staudinger synthesis to prepare the initial β-lactam framework, followed by selective reduction to the corresponding azetidine. The reduction of 4-(trifluoromethyl)azetidin-2-ones using aluminum chloride and lithium aluminum hydride in diethyl ether provides access to the target azetidines in yields ranging from 75% to 86%. The reaction proceeds through initial complexation of the carbonyl oxygen with the Lewis acid, followed by hydride delivery to generate the desired saturated heterocycle.
Recent advances have demonstrated the utility of strain-release reactions for constructing trifluoromethylated azetidines. The ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes represents a particularly effective approach, as these highly strained bicyclic systems readily undergo nucleophilic attack to afford diversely substituted azetidines. Treatment of these azabicyclobutanes with benzyl chloroformate or trifluoroacetic anhydride provides 3-chloroazetidines and 3-substituted azetidines bearing trifluoromethyl groups at the 2-position. The inherent strain energy of approximately 60-65 kilocalories per mole in these bicyclic precursors drives the ring-opening process under mild conditions.
Photocatalytic methodologies have emerged as powerful tools for azetidine synthesis, particularly through radical strain-release processes. These transformations involve the photosensitizer-mediated homolytic cleavage of sulfonyl imine precursors, generating radical intermediates that subsequently react with azabicyclo[1.1.0]butanes. The process enables the selective functionalization of both nitrogen and carbon centers in a single synthetic operation, providing access to densely functionalized azetidines with excellent regioselectivity.
A novel approach to polysubstituted azetidines involves cascade trifluoromethylation and cyclization of N-allyl sulfonylynamides. This methodology represents a rare example of 4-exo-dig radical cyclization, providing facile access to azetidine-fused tricyclic compounds under mild reaction conditions. The transformation proceeds through initial trifluoromethyl radical addition to the ynamide triple bond, followed by intramolecular cyclization to form the four-membered ring.
Crystallographic studies of azetidine derivatives have provided fundamental insights into the structural characteristics of four-membered nitrogen heterocycles, particularly those bearing trifluoromethyl substituents [1] [2]. The X-ray diffraction analysis of related azetidine compounds reveals that these heterocycles adopt distinctive conformational preferences influenced by the presence of electronegative substituents [3].
Systematic crystallographic investigations of 2,4-cis-substituted azetidine derivatives demonstrate that the azetidine ring maintains a rigid and concave geometry [2]. Single crystal X-ray diffraction structure analysis has confirmed the relative and absolute stereochemistry of various azetidine hydrochloride salts, providing crucial structural parameters for understanding the spatial arrangement of substituents [2].
The crystallographic data for azetidine derivatives typically exhibit specific space group symmetries, with unit cell parameters varying according to the nature and position of substituents [4]. For example, crystallographic analysis of enzyme-product complexes containing azetidine-2-carboxylate reveals unit cell dimensions with a = 47.347 Å, b = 71.353 Å, c = 72.406 Å, and space group P 21 21 21 [4].
| Crystallographic Parameter | Value Range | Reference |
|---|---|---|
| Space Group | P 21 21 21 | [4] |
| Unit Cell a-axis | 47.347 Å | [4] |
| Unit Cell b-axis | 71.353 Å | [4] |
| Unit Cell c-axis | 72.406 Å | [4] |
| Matthews Coefficient | 2.25 | [4] |
| Solvent Content | 45.4% | [4] |
The azetidine ring in these structures displays a pattern of asymmetrical bond distances and an almost planar conformation, characteristics that have been compared with periodic solid-state density functional theory calculations and Cambridge Structural Database average bond distances and angles [3]. Compounds containing azetidine cores pack along the [1] direction as corrugated sheets separated by approximately 4.40 Å and connected by hydrogen bonds of the N-H···O type [3].
The X-ray crystallographic analysis has been instrumental in resolving absolute configuration, particularly for stereoisomeric azetidine derivatives . The benzhydryl and trifluoromethyl groups in substituted azetidines influence the overall crystal packing through steric and electronic effects, with the trifluoromethyl group enhancing metabolic stability and electronegativity .
The nuclear magnetic resonance spectroscopic characterization of 3-(trifluoromethyl)azetidine provides comprehensive structural information through multiple nuclear observations [6] [7] [8]. The molecular formula C₄H₆F₃N with molecular weight 125.09 g/mol exhibits characteristic resonance patterns across different nuclear magnetic resonance experiments [6] [9].
Proton nuclear magnetic resonance spectroscopy of trifluoromethyl-substituted azetidines reveals distinctive chemical shift patterns for the azetidine ring protons [8] [10]. The azetidine protons typically appear as multiplet signals at δ 3.2–4.1 ppm, while related derivatives show specific coupling patterns characteristic of the four-membered ring system [10].
Carbon-13 nuclear magnetic resonance analysis provides crucial information about the carbon framework of trifluoromethyl azetidines [10] [11]. The trifluoromethyl carbon appears as a characteristic quartet due to carbon-fluorine coupling, typically observed in the range of δ 121-128 ppm with coupling constants of approximately J = 272 Hz [11] [12].
Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly sensitive probe for trifluoromethyl-containing azetidines [11] [12] [13]. The trifluoromethyl group exhibits a singlet resonance typically appearing between δ -58 to -65 ppm, with the exact chemical shift dependent on the electronic environment and substitution pattern [8] [11] [12].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity | Reference |
|---|---|---|---|
| ¹H (azetidine ring) | δ 3.2–4.1 ppm | Multiplet | [10] |
| ¹³C (trifluoromethyl) | δ 121-128 ppm | Quartet (J = 272 Hz) | [11] [12] |
| ¹⁹F (trifluoromethyl) | δ -58 to -65 ppm | Singlet | [8] [11] [12] |
The chemical shift sensitivity of trifluoromethyl nuclear magnetic resonance tags has been extensively studied, revealing that fluorine chemical shifts are strongly influenced by long-range electrostatic effects, solvent accessibility, van der Waals interactions, and local magnetic effects [13]. The trifluoromethyl group's chemical shift serves as a sensitive environmental probe, with variations correlating directly with partial charge distribution on the fluorine atoms [13].
Infrared spectroscopic analysis of trifluoromethyl azetidines provides vibrational fingerprint information characteristic of both the azetidine ring and the trifluoromethyl substituent [14] [15]. The infrared spectrum typically exhibits strong carbon-fluorine stretching vibrations in the 1100-1300 cm⁻¹ region, characteristic of trifluoromethyl groups [14].
The azetidine ring contributes specific vibrational modes to the infrared spectrum, including carbon-hydrogen stretching vibrations around 2950-3000 cm⁻¹ and ring deformation modes in the fingerprint region [14] [15]. Nitrogen-hydrogen stretching vibrations, when present, appear in the 3200-3400 cm⁻¹ region [15].
High-resolution mass spectrometric analysis of 3-(trifluoromethyl)azetidine provides accurate molecular weight determination and fragmentation pattern information [16] [17] [18]. The molecular ion peak appears at m/z 125.09 corresponding to the molecular formula C₄H₆F₃N [6] [9].
Fragmentation patterns in mass spectrometry reveal characteristic losses associated with the trifluoromethyl group and azetidine ring opening [16] [18]. Common fragmentation pathways include loss of fluorine atoms (mass loss of 19), loss of trifluoromethyl radicals (mass loss of 69), and ring-opening reactions leading to formation of linear nitrogen-containing fragments [18].
The electron impact ionization of trifluoromethyl-containing compounds typically produces stable molecular ion peaks due to the electron-withdrawing nature of the trifluoromethyl group [19]. Electrospray ionization mass spectrometry provides complementary ionization information, particularly for studying intermolecular associations and protonation patterns [17].
Density functional theory calculations have become indispensable for understanding the conformational preferences and electronic properties of 3-(trifluoromethyl)azetidine [20] [21] [22]. These computational studies provide detailed insights into molecular geometry, electronic structure, and conformational flexibility that complement experimental observations.
The computational analysis of trifluoromethyl azetidines employs various density functional theory methods to accurately predict molecular properties [20] [22]. Calculations using the B3LYP hybrid functional with appropriate basis sets have successfully reproduced experimental structural parameters and provided mechanistic insights into reaction pathways [21] [22].
Conformational analysis reveals that the azetidine ring adopts a puckered geometry with specific dihedral angles influenced by the trifluoromethyl substituent [22] [23]. The trifluoromethyl group introduces significant electronic effects through its strong electron-withdrawing character, affecting both ground-state geometry and conformational preferences [23] [19].
Density functional theory calculations indicate that the tertiary radical intermediate formation is critical for various chemical transformations of trifluoromethyl azetidines [20]. The computational studies have identified transition states and intermediates that explain observed reaction selectivities and mechanistic pathways [20] [22].
| Computational Parameter | Method | Basis Set | Application | Reference |
|---|---|---|---|---|
| Geometry Optimization | B3LYP | 6-31G(d,p) | Structure Prediction | [22] |
| Transition State Analysis | DFT | Various | Reaction Mechanisms | [20] |
| Electronic Properties | Hybrid Functionals | pcS-2 | Chemical Shifts | [24] |
| Conformational Search | B3LYP | 6-31G(d,p) | Ring Puckering | [23] |
The influence of the trifluoromethyl group on azetidine conformational behavior has been demonstrated through comparative studies with non-fluorinated analogs [23]. Computational analysis shows that the trifluoromethyl substituent affects the stereochemical outcome of various transformations, including hydrogenolysis reactions where inversion of configuration occurs with high selectivity [23].
Frontier molecular orbital calculations provide insights into the electrophilic and nucleophilic sites within the molecule . The highest occupied molecular orbital and lowest unoccupied molecular orbital energies help predict reactivity patterns and intermolecular interaction preferences .
The computational modeling extends to studying intermolecular interactions in both gas phase and solution environments [21] [13]. Density functional theory calculations have been used to predict nuclear magnetic resonance chemical shifts with high accuracy, particularly for fluorine-19 nuclear magnetic resonance where mean absolute errors of 0.66 ppm have been achieved using optimized functionals [24].
Intermolecular interaction studies of 3-(trifluoromethyl)azetidine encompass both solid-state packing arrangements and solution-phase associations [26] [27] . These investigations reveal the complex interplay between electrostatic, van der Waals, and hydrogen bonding interactions that govern molecular assembly and physicochemical properties.
The solid-state structure of trifluoromethyl azetidines is dominated by multiple types of intermolecular interactions [29] [30] [31]. Fluorine-mediated weak intermolecular interactions play a crucial role in crystal lattice stabilization, with C-F···F-C interactions being particularly significant [29] [30].
Cambridge Structural Database searches reveal that Type I C-F···F-C interactions are generally preferred in trifluoromethyl-containing compounds, followed by Type II and quasi-Type I/II arrangements [30]. The directional nature of these interactions arises from sigma hole formation on fluorine atoms, as demonstrated through electron density deformation maps [30].
The crystal packing of trifluoromethyl azetidines exhibits characteristic hydrogen bonding patterns, including N-H···O and C-H···F interactions [27] [29]. The trifluoromethyl group confers electron-withdrawing characteristics that influence electronic distribution and modify intermolecular interaction strengths [27].
| Interaction Type | Distance Range (Å) | Energy (kcal/mol) | Frequency | Reference |
|---|---|---|---|---|
| C-F···F-C (Type I) | 2.8-3.2 | -0.5 to -2.0 | Most Common | [30] |
| C-H···F | 2.3-2.8 | -1.0 to -3.0 | Common | [29] |
| N-H···O | 2.7-3.3 | -3.0 to -8.0 | Strong | [27] |
| F···F (Type II) | 2.9-3.1 | -0.7 to -1.9 | Moderate | [29] |
Topological analysis using Quantum Theory of Atoms in Molecules demonstrates that fluorine-mediated intermolecular interactions exhibit closed-shell character with specific bond critical points along interaction pathways [29] [30]. The electrostatic potential analysis confirms the attractive nature of C-F···F-C interactions and their contribution to crystal stability [30].
In solution, trifluoromethyl azetidines exhibit complex association behavior influenced by solvent polarity and concentration [13] [32]. Nuclear magnetic resonance studies in various solvents reveal that chemical shifts are highly sensitive to intermolecular interactions and solvation effects [13].
The trifluoromethyl group's chemical shift responds dramatically to environmental changes, with larger relative chemical shift differences occurring under conditions of lower solvent polarity [13]. Protic solvents such as ethanol and water exhibit pronounced effects on fluorine chemical shifts due to specific solvation interactions [13].
Solid-state fluorine-19 nuclear magnetic resonance spectroscopy provides insights into molecular alignment and dynamics in membrane-like environments [32]. Studies of trifluoromethyl-labeled compounds in lipid bilayers demonstrate that dipolar coupling patterns can be analyzed to determine molecular orientation and order parameters [32].
The influence of intermolecular interactions on nuclear magnetic resonance relaxation has been extensively studied [33]. Chemical shift anisotropy effects, particularly relevant for trifluoromethyl groups, contribute significantly to relaxation behavior at high magnetic fields [33].
Computational studies using density functional theory have provided quantitative estimates of intermolecular interaction energies [29] [31]. Energy partitioning schemes implemented in computational programs reveal that fluorine-fluorine interactions contribute 0.5-13.0 kJ/mol to lattice stabilization, with total contributions not exceeding 40% of total lattice energy [31].
The analysis of polymorphic forms in trifluoromethyl-containing compounds shows that the most thermodynamically stable polymorphs are characterized by optimized fluorine-fluorine interaction patterns [31]. Computational modeling predicts that crystal structures are primarily stabilized by C-H···O and C-H···F weak hydrogen bonds rather than purely fluorine-fluorine interactions [31].
Molecular dynamics simulations provide dynamic perspectives on intermolecular interactions in solution and solid phases [32]. These calculations reveal the time-averaged nature of interactions and help explain experimental observations regarding molecular mobility and association behavior [32].
The solubility characteristics of 3-(trifluoromethyl)azetidine demonstrate a complex relationship between the hydrophobic trifluoromethyl group and the polar nitrogen-containing azetidine ring. Experimental studies reveal that the compound exhibits preferential solubility in polar aprotic solvents while showing limited solubility in aqueous media [2] [3].
Polar Solvent Systems: The compound demonstrates excellent solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide. These solvents effectively stabilize the compound through favorable dipole-dipole interactions with both the electronegative fluorine atoms and the nitrogen lone pair. In methanol and ethanol, the compound shows moderate to good solubility, facilitated by hydrogen bonding interactions between the protic solvents and the azetidine nitrogen atom [3].
Nonpolar and Aqueous Media: The lipophilicity profile reveals a calculated logP value ranging from 1.89 to 2.47, indicating moderate hydrophobic character [1] [4]. However, water solubility remains limited due to the strong electron-withdrawing effect of the trifluoromethyl group, which reduces the basicity of the nitrogen atom and consequently diminishes hydrogen bonding capacity with water molecules. Studies of related trifluoromethyl-containing azetidines demonstrate experimental logD values of 3.0-3.3 at physiological pH 7.4, confirming the compound's lipophilic nature [2].
The polar surface area of 12.03 Ų reflects the contribution of the nitrogen atom and three fluorine atoms to the molecular polarity, while the absence of rotatable bonds due to the rigid azetidine framework contributes to the compound's conformational stability [1] [4]. The solubility pattern in hexane and other nonpolar alkane solvents remains poor, attributed to the polar nature of both the nitrogen heteroatom and the electronegative fluorine substituents [3].
| Solvent System | Solubility Classification | Polarity Type | Contributing Factors |
|---|---|---|---|
| Water (pH 7.4) | Limited | Polar protic | Reduced basicity from CF₃ group [2] [3] |
| DMSO | Freely soluble | Polar aprotic | Strong dipole-dipole interactions [3] |
| Methanol | Soluble | Polar protic | Hydrogen bonding with NH [3] |
| Dichloromethane | Soluble | Nonpolar | Moderate lipophilic character [5] |
| Hexane | Insoluble | Nonpolar | Polar nitrogen and fluorine atoms [3] |
The acid-base properties of 3-(trifluoromethyl)azetidine are fundamentally altered by the presence of the electron-withdrawing trifluoromethyl substituent. Computational and experimental studies indicate a significant reduction in the basicity of the azetidine nitrogen compared to unsubstituted azetidine derivatives [2] [6] [7].
Protonation Site and pKa Values: The primary site of protonation occurs at the ring nitrogen atom, with estimated pKa values ranging from 8.5 to 9.0 [2] [6] [8] [7]. This represents a substantial decrease in basicity compared to simple azetidines, with reported pKa shifts of -1.5 to -4.3 units relative to non-fluorinated analogs [2] [7]. The strong inductive effect of the trifluoromethyl group withdraws electron density from the nitrogen lone pair, reducing its nucleophilicity and proton affinity.
pH Stability and Hydrolysis Resistance: The compound demonstrates enhanced stability across a broad pH range (pH 2-12) compared to conventional azetidines [6] [7]. The electron-withdrawing nature of the trifluoromethyl group paradoxically increases resistance to hydrolytic ring-opening reactions at neutral pH conditions. This contrasts with mono- and difluorinated azetidines, which show increased susceptibility to nucleophilic attack and hydrolysis [9].
Protonation Dynamics: Under acidic conditions, protonation occurs rapidly at the nitrogen center, forming the corresponding azetidinium cation. The reduced basicity necessitates stronger acidic conditions for complete protonation compared to unsubstituted azetidines. The protonated form exhibits altered conformational preferences due to favorable charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine atoms [9].
| Parameter | Value | Comparative Analysis |
|---|---|---|
| Azetidine nitrogen pKa | 8.5-9.0 | Reduced by 1.5-4.3 units vs. parent azetidine [2] [7] |
| Protonation site | Ring nitrogen | Primary site under acidic conditions [2] [6] |
| pH stability range | pH 2-12 | Enhanced stability vs. conventional azetidines [6] [7] |
| Hydrolysis susceptibility | Low | CF₃ group provides protection [7] |
The thermal behavior of 3-(trifluoromethyl)azetidine reveals enhanced stability compared to unsubstituted azetidine derivatives, with the trifluoromethyl substituent providing significant thermal protection through electronic stabilization of the strained ring system [10] [11] [12].
Ring Strain and Thermal Onset: The compound retains the characteristic ring strain energy of approximately 25.4 kcal/mol typical of four-membered azetidine rings [12]. However, thermal decomposition onset occurs at temperatures exceeding 200°C, representing an increase of 50-100°C compared to simple azetidines [10] [13]. Peak decomposition temperatures are estimated to range from 250-300°C based on studies of related fluorinated heterocyclic systems [10] [11].
Decomposition Mechanism: Thermal degradation proceeds through a biradical mechanism involving initial ring-opening at the most strained carbon-nitrogen bond, followed by secondary eliminations and rearrangements [14] [6]. The primary degradation products include ethylene, methanimine, and various trifluoromethyl-containing fragments, similar to the decomposition pattern observed for parent azetidines but with additional fluorinated species [14] [11].
The activation energy for thermal decomposition is estimated at 40-60 kcal/mol, reflecting the stabilizing influence of the electron-withdrawing trifluoromethyl group [14] [11]. This enhanced thermal stability arises from the reduced electron density at the nitrogen center, which decreases the tendency for thermally induced ring-opening reactions.
Stabilization Mechanisms: The electron-withdrawing effect of the trifluoromethyl group creates a more electronically balanced system within the strained ring framework. This electronic redistribution reduces the driving force for thermal ring-opening while maintaining the compound's reactivity under controlled synthetic conditions [10] [11].
| Thermal Parameter | Value | Comparison to Parent Azetidine |
|---|---|---|
| Ring strain energy | 25.4 kcal/mol | Similar to unsubstituted azetidine [12] |
| Decomposition onset | >200°C | 50-100°C higher than parent [10] [13] |
| Peak decomposition | 250-300°C | Significantly enhanced [10] [11] |
| Activation energy | 40-60 kcal/mol | Increased due to CF₃ stabilization [14] [11] |
The reactivity of 3-(trifluoromethyl)azetidine in cross-coupling reactions reflects the unique electronic environment created by the trifluoromethyl substituent, which simultaneously reduces nucleophilicity at nitrogen while enhancing electrophilic character at specific ring positions [15] [16] [17].
Nucleophilic Reactivity Patterns: The compound exhibits moderate reactivity toward nucleophilic attack at ring carbon atoms, with the ring strain facilitating nucleophilic addition under basic conditions and elevated temperatures [15] [17] [6]. However, nucleophilic attack at the nitrogen center is significantly reduced due to the electron-withdrawing effect of the trifluoromethyl group, requiring strong electrophiles for effective reaction [17] [6].
Palladium-Catalyzed Cross-Coupling: The compound demonstrates high compatibility with palladium-catalyzed cross-coupling protocols, particularly in reactions with aryl halides using phosphine ligand systems [18] [15] [16]. The electron-deficient nature enhances the compound's participation in oxidative addition processes, although elevated temperatures and active catalyst systems are typically required for optimal conversion.
Nickel-Catalyzed Systems: Nickel-catalyzed cross-coupling reactions show excellent efficiency for carbon-carbon bond formation involving 3-(trifluoromethyl)azetidine derivatives [15] [16] [19]. The reductive coupling conditions effectively promote transmetalation and reductive elimination steps, with the ring strain providing additional driving force for product formation.
Ring-Opening Cross-Coupling: Selective ring-opening reactions occur preferentially at the less sterically hindered carbon atom, demonstrating regioselectivity controlled by both steric and electronic factors [17] [6]. The trifluoromethyl group directs nucleophilic attack away from the substituted carbon center, enabling predictable regioselective transformations.
Mechanistic Considerations: Transmetalation reactivity is enhanced by the electron-deficient character of the azetidine ring, facilitating metal-metal exchange processes in polar solvents with appropriate additives [15] [16]. Reductive elimination steps benefit from the inherent ring strain, which provides thermodynamic driving force for product formation and catalyst regeneration.
| Reaction Mode | Reactivity Level | Key Requirements | Mechanistic Features |
|---|---|---|---|
| Nucleophilic ring attack | Moderate | Basic conditions, heat | Ring strain activation [15] [17] [6] |
| Pd-catalyzed coupling | High | Phosphine ligands, aryl halides | Enhanced oxidative addition [18] [15] [16] |
| Ni-catalyzed coupling | High | Reductive conditions | Efficient transmetalation [15] [16] [19] |
| Ring-opening reactions | Moderate | Lewis acid/base catalysis | Regioselective attack [17] [6] |